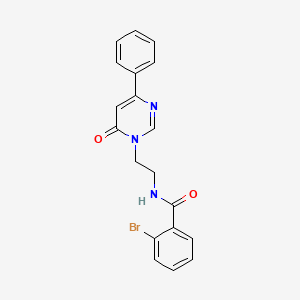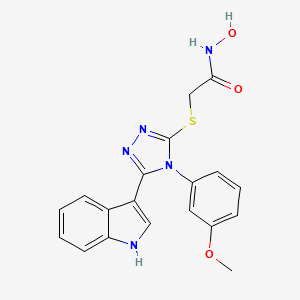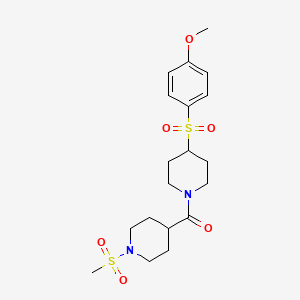
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains two piperidine rings, which are six-membered rings with one nitrogen atom. Piperidine is a common structure in many pharmaceutical compounds due to its ability to bind to various biological targets. The compound also contains two sulfonyl groups attached to the piperidine rings, which can increase the compound’s solubility in water and may enhance its ability to interact with biological targets .
Molecular Structure Analysis
The compound’s molecular structure includes two piperidine rings, two sulfonyl groups, and a methoxy group. These functional groups can influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions and additions. The sulfonyl groups in the compound can act as leaving groups in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl groups could enhance the compound’s solubility in water .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have shown potential in antimicrobial applications. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for similar compounds in treating infections (Mallesha & Mohana, 2014).
Crystal Structure Analysis
The compound’s crystal structure has been studied, contributing to the understanding of its molecular geometry and potential interactions. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a similar compound, was analyzed, providing insights into its monoclinic crystal class and space group, which could be relevant for similar compounds (Girish et al., 2008).
Neuroprotective Activities
Some structurally related compounds have been explored for their neuroprotective activities. Aryloxyethylamine derivatives, including those with methoxyphenyl and methanone groups, showed potential neuroprotective effects against glutamate-induced cell death, suggesting a similar possibility for the compound (Zhong et al., 2020).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a significant area of research. For example, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, a structurally related compound, was synthesized and characterized, providing a framework that could be applicable to the synthesis and analysis of the compound (Naveen et al., 2015).
Biological Activities
Compounds with similar structures have been studied for various biological activities, including herbicidal and insecticidal properties. For instance, N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group exhibited favorable herbicidal and insecticidal activities, indicating potential uses for similar compounds in agricultural settings (Wang et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-9-11-20(12-10-18)19(22)15-7-13-21(14-8-15)28(2,23)24/h3-6,15,18H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMIULQRFZZCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2802560.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)
![2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2802562.png)
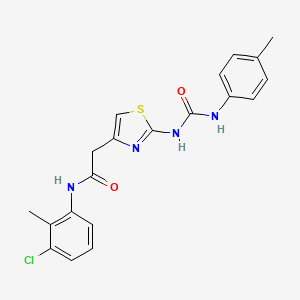
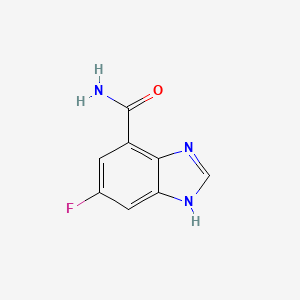
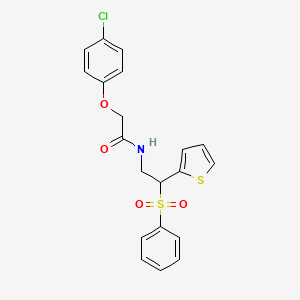

![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)
